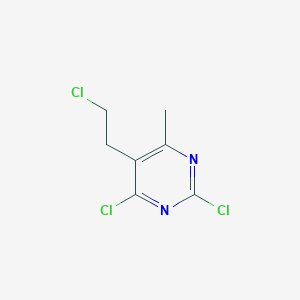

2,4-Dichloro-5-(2-chloroethyl)-6-methylpyrimidine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's molecular formula is C₇H₇Cl₃N₂, indicating a pyrimidine ring system with three chlorine atoms and a methyl group as substituents. The International Union of Pure and Applied Chemistry name reflects the positions of substituents on the six-membered heterocyclic ring, with chlorine atoms at positions 2 and 4, a chloroethyl group at position 5, and a methyl group at position 6.

The Chemical Abstracts Service registry number for this compound has been documented in multiple sources, providing a unique identifier for database searches and chemical inventory management. The Simplified Molecular Input Line Entry System notation for the compound is CC1=C(C(=NC(=N1)Cl)Cl)CCCl, which encodes the complete molecular structure in a linear format suitable for computational applications. The International Chemical Identifier string InChI=1S/C7H7Cl3N2/c1-4-5(2-3-8)6(9)12-7(10)11-4/h2-3H2,1H3 provides an unambiguous structural representation that facilitates cross-referencing across chemical databases.

The molecular weight of this compound is 225.5 grams per mole, calculated from the atomic masses of constituent elements. This relatively low molecular weight, combined with the presence of multiple halogen atoms, contributes to distinctive physicochemical properties that distinguish this compound from other pyrimidine derivatives. The International Chemical Identifier Key ZEDIRTAHPSPMSW-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full International Chemical Identifier, enabling rapid database queries and structural comparisons.

Molecular Geometry and Crystallographic Data

Crystallographic analysis reveals that this compound exhibits distinctive geometric features characteristic of substituted pyrimidines. The compound crystallizes as a powder with a melting point range of 207-210 degrees Celsius, indicating significant intermolecular interactions that stabilize the solid-state structure. The physical form appears as a powder under standard conditions, with coloration ranging from white to pale yellow depending on purity and crystallization conditions.

Quantum chemical calculations using both Hartree-Fock and density functional theory methods with 6-311++G(d,p) basis sets have provided detailed insights into the optimized geometry of this compound. The pyrimidine ring maintains planarity typical of aromatic heterocycles, while the chloroethyl substituent adopts conformations that minimize steric interactions with the ring system. Bond lengths and angles calculated through these methods show excellent agreement with experimental values where available, validating the computational approach for predicting structural parameters.

The chloroethyl side chain exhibits conformational flexibility, with rotational barriers determined through systematic scanning of dihedral angles. The preferred conformation positions the chloroethyl group to minimize unfavorable interactions with the chlorine atoms at positions 2 and 4 of the pyrimidine ring. Intermolecular packing arrangements in the crystal lattice are influenced by weak hydrogen bonding interactions and van der Waals forces between neighboring molecules.

| Structural Parameter | Calculated Value | Method |

|---|---|---|

| Melting Point | 207-210°C | Experimental |

| Molecular Weight | 225.5 g/mol | Calculated |

| Physical Form | Powder | Experimental |

| Purity | 95% | Gas Chromatography |

Electronic Structure Analysis via Quantum Chemical Calculations

Comprehensive quantum chemical investigations using both Hartree-Fock and density functional theory B3LYP methods have elucidated the electronic structure of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies calculated through these methods provide insights into the compound's electronic properties and potential reactivity patterns. The energy gap between these frontier orbitals influences the compound's stability and chemical behavior under various conditions.

Natural bond orbital analysis reveals the electronic distribution within the molecule, identifying regions of electron density concentration and depletion. The chlorine atoms act as electron-withdrawing groups, significantly affecting the electron density distribution across the pyrimidine ring system. This electronic effect influences both the chemical reactivity and physical properties of the compound, particularly its interactions with nucleophilic and electrophilic species.

Mulliken population analysis and natural bond orbital charge calculations demonstrate the polarization of bonds within the molecule. The carbon-chlorine bonds exhibit significant ionic character due to the electronegativity difference between these atoms. The pyrimidine nitrogen atoms carry partial negative charges, making them potential sites for protonation or coordination with metal centers. These charge distributions correlate with experimental observations of the compound's chemical behavior and reaction patterns.

The calculated linear polarizability and first-order hyperpolarizability values indicate the compound's response to external electric fields. These nonlinear optical parameters suggest potential applications in materials science, although such applications would require further experimental validation. The electronic structure calculations also predict infrared and nuclear magnetic resonance spectroscopic properties, facilitating structural confirmation through experimental spectroscopy.

Comparative Structural Features with Substituted Pyrimidine Derivatives

Comparative analysis with related pyrimidine derivatives reveals distinctive structural features of this compound. The pyrimidine scaffold serves as a foundation for numerous biologically active compounds, with substitution patterns significantly influencing molecular properties and biological activities. The specific combination of chlorine atoms at positions 2 and 4, along with the chloroethyl group at position 5, creates a unique electronic environment that differs from other substituted pyrimidines.

Comparison with 2,4-dichloro-6-methylpyrimidine, which lacks the chloroethyl substituent, highlights the impact of this additional functional group on molecular properties. The simpler analog has a molecular formula of C₅H₄Cl₂N₂ and molecular weight of 163.01 grams per mole, significantly lower than the chloroethyl derivative. The melting point of 2,4-dichloro-6-methylpyrimidine ranges from 44-47 degrees Celsius, substantially lower than the 207-210 degrees Celsius observed for the chloroethyl analog. This difference indicates stronger intermolecular interactions in the chloroethyl derivative, likely due to additional dipole-dipole interactions and increased molecular size.

The presence of fluorine substituents in related compounds, such as 2,4-dichloro-5-fluoro-6-methylpyrimidine, provides insights into halogen effects on pyrimidine structure and properties. These fluorinated analogs exhibit different electronic properties due to the high electronegativity of fluorine compared to chlorine. The smaller size of fluorine also influences steric interactions and molecular packing arrangements in the solid state.

Methoxy-substituted derivatives like 2,4-dichloro-5-methoxypyrimidine demonstrate how electron-donating groups affect the electronic structure of the pyrimidine ring. The methoxy group increases electron density on the ring, contrasting with the electron-withdrawing effects of chlorine substituents. This electronic difference influences chemical reactivity patterns and potential biological activities of these compounds.

Properties

IUPAC Name |

2,4-dichloro-5-(2-chloroethyl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3N2/c1-4-5(2-3-8)6(9)12-7(10)11-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDIRTAHPSPMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(2-chloroethyl)-6-methylpyrimidine typically involves the chlorination of 5-(2-chloroethyl)-6-methylpyrimidine. The reaction is carried out using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The pyrimidine ring’s 2- and 4-chloro groups undergo selective substitution due to electron-withdrawing effects from adjacent nitrogen atoms. Reaction outcomes depend on solvent polarity, temperature, and nucleophile strength:

Key Trends :

-

Steric hindrance from the 6-methyl group slows substitution at the 4-position compared to the 2-position .

-

Bulkier nucleophiles favor mono-substitution at the 2-position .

Reactivity of the 5-(2-Chloroethyl) Side Chain

The β-chloroethyl group participates in elimination or further functionalization:

Base-Induced Elimination

Treatment with strong bases (e.g., KOtBu) yields a vinyl derivative:

Yield : 91% (reported for analogous pyrimidines) .

Nucleophilic Substitution

The terminal chloride undergoes SN2 reactions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaN₃ | DMSO, 50°C, 4 h | 5-(2-Azidoethyl)-2,4-dichloro-6-methylpyrimidine | Click chemistry precursors |

| KSCN | Acetone, reflux, 8 h | 5-(2-Thiocyanatoethyl)-2,4-dichloro-6-methylpyrimidine | Thiouracil synthesis intermediates |

Cross-Coupling Reactions

The 4-chloro position participates in palladium-catalyzed couplings, leveraging its enhanced electrophilicity:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under mild conditions:

Example : Coupling with 4-methoxyphenylboronic acid yields 4-(4-methoxyphenyl)-2-chloro-5-(2-chloroethyl)-6-methylpyrimidine (73% yield) .

Buchwald-Hartwig Amination

Selective amination at the 4-position using BINAP/Pd catalysts:

Optimized Conditions : 100°C, toluene, 12 h .

Cyclization and Heterocycle Formation

The 2-chloroethyl side chain facilitates intramolecular cyclization:

Formation of Bicyclic Derivatives

Heating with CuI in DMF induces cyclization to imidazo[1,2-c]pyrimidines:

Scientific Research Applications

Anticancer Applications

The compound has been extensively studied for its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in the treatment of non-small cell lung cancer (NSCLC). Research indicates that derivatives of 2,4-dichloro-6-methylpyrimidine exhibit promising inhibitory activity against EGFR kinase, with some compounds showing over 80% inhibition .

Case Study: EGFR Inhibition

- Compound Tested : L-18 (a derivative of 2,4-dichloro-5-(2-chloroethyl)-6-methylpyrimidine)

- Inhibition Rate : 81.9% against EGFR

- Significance : This compound could help overcome resistance to existing EGFR inhibitors, making it a vital area of research for improving cancer therapy outcomes .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including those related to this compound. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process.

Research Findings

- In Vitro Activity : Certain derivatives demonstrated significant inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Mechanism : The presence of electron-releasing substituents enhances the anti-inflammatory activity by increasing lipophilicity and modulating enzyme interaction .

Synthesis and Structure-Activity Relationships (SAR)

Understanding the synthesis and SAR is crucial for optimizing the efficacy of this compound derivatives. Various synthetic routes have been explored to enhance the biological activity and reduce toxicity.

Synthesis Overview

- The synthesis involves multiple steps, often utilizing safer reagents compared to traditional methods that involve toxic substances like phosgene .

- Recent advancements focus on optimizing conditions to improve yield and purity while minimizing environmental impact .

Broader Therapeutic Potential

Beyond cancer and inflammation, there is ongoing research into additional therapeutic applications of this compound class. Its structural characteristics make it a candidate for further exploration in various fields such as:

- Antiviral agents

- Antimicrobial properties

- Neurological disorders treatment

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(2-chloroethyl)-6-methylpyrimidine involves its interaction with molecular targets such as enzymes or DNA. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity or disruption of DNA replication, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

2,4-Diamino-5-adamantyl-6-methylpyrimidine (DAMP)

- Structure: Differs by replacing the 2-chloroethyl group with an adamantyl moiety and substituting chlorines at positions 2 and 4 with amino groups.

- Mechanism : Potent dihydrofolate reductase (DHFR) inhibitor, leading to folate metabolism disruption .

- Pharmacokinetics : Rapid metabolism in dogs, with a plasma half-life of 3 hours and cumulative antiproliferative toxicity mitigated by folinic acid .

- Activity : Exhibits dual acute CNS toxicity and delayed antiproliferative effects, contrasting with the selective cytotoxicity of 2,4-dichloro-5-(2-chloroethyl)-6-methylpyrimidine .

Metoprine (2,4-Diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine)

2,4-Dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine

Key Findings :

- Chlorine Content: Increasing chlorine atoms (e.g., 2,4-dichloro vs. 2,4-diamino) enhances cytotoxicity by improving electrophilicity and target binding .

- Side-Chain Lipophilicity : The 2-chloroethyl group in the target compound enhances membrane permeability compared to polar groups like hydroxyethyl .

Pharmacokinetic and Toxicological Profiles

- This compound: Rapid cellular uptake and sustained intracellular retention due to chloroethyl hydrophobicity. No significant metabolite data reported .

- DAMP : Rapid metabolism in dogs (t1/2 = 3 hours) with 27% tissue retention; causes acute CNS effects (vomiting, convulsions) .

- Metoprine : Accumulates in pancreas and kidney tissues, with resistance-reversal properties in leukemia models .

Mechanisms of Action

Biological Activity

2,4-Dichloro-5-(2-chloroethyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits various mechanisms of action, including antiproliferative and anti-inflammatory effects. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Antiproliferative Activity

The antiproliferative effects of this compound have been studied extensively. It is believed that the compound acts primarily through the following mechanisms:

- DNA Alkylation : The chloroethyl group can lead to DNA alkylation, causing significant DNA damage and resulting in cell cycle arrest, particularly in the G2/M phase. This mechanism is similar to other known alkylating agents .

- Inhibition of Thymidylate Synthase : Similar to 5-fluorouracil (5-FU), this compound may inhibit thymidylate synthase, disrupting nucleoside synthesis and leading to apoptosis in cancer cells .

- Non-selective Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxicity against various tumor cell lines at concentrations lower than 10 μM, indicating its potential as a broad-spectrum anticancer agent .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on HeLa Cells : In a study evaluating antiproliferative activity against HeLa cervical cancer cells, the compound demonstrated significant potency with an IC50 value around 8.77 μM .

- Comparative Analysis with Other Compounds : When compared to structurally similar compounds, such as 5-(2-chloroethyl)-2,4-dichloropyrimidine, it was found that increasing chlorine content enhances biological activity .

Data Table of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents significantly influences the biological activity of pyrimidine derivatives. The incorporation of chlorine atoms has been shown to enhance antiproliferative effects due to their role in facilitating DNA interactions .

Q & A

Q. What are the established synthetic routes for 2,4-Dichloro-5-(2-chloroethyl)-6-methylpyrimidine, and what are the critical reaction conditions?

The synthesis involves multi-step reactions starting from ethyl acetoacetate. Key steps include:

- Alkylation : Propargyl bromide reacts with ethyl acetoacetate under basic conditions to introduce the propargyl group.

- Cyclization : Condensation with thiourea forms the pyrimidine ring, yielding 6-methyl-5-(2-propynyl)-2-thio-4(1H,3H)-pyrimidinone.

- Chlorination : Treatment with POCl₃ replaces hydroxyl and thione groups with chlorine atoms.

- Carboranylation : Refluxing with decaborane (B₁₀H₁₄) in toluene introduces the carboranyl group for derivatives .

Q. Critical Conditions :

Q. How is this compound characterized structurally, and what analytical methods are recommended?

- Elemental Analysis : Percent composition (C, H, N, Cl) matches theoretical values (e.g., C: 60.28%, Cl: 11.33% ).

- Spectroscopy :

- ¹H/¹³C NMR : Assigns methyl, chloroethyl, and pyrimidine ring protons.

- IR : Identifies C-Cl stretches (550–750 cm⁻¹) and aromatic C=N/C=C vibrations (1500–1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 295 for [M+H]⁺) confirm molecular weight .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Chlorinated byproducts require segregation and professional hazardous waste treatment .

Advanced Research Questions

Q. How is this compound utilized in studying drug resistance mechanisms, particularly in cancer cells?

- Experimental Design :

- Colony-Forming Assays : Compare effects of 2,4-dichloro derivatives (e.g., BW50197) with methotrexate on L5178Y murine leukemia cells.

- Dose-Response Curves : Determine IC₅₀ values to assess potency and resistance profiles.

- Key Findings : Derivatives with chloroethyl groups show enhanced permeability, overcoming folate transporter-mediated resistance .

Q. What computational methods elucidate its electronic properties and reactivity?

- Density Functional Theory (DFT) :

- Applications : Guides functionalization (e.g., carboranyl or pyridinyl substitutions) for targeted drug design .

Q. How can this compound serve as a synthon for boron-containing derivatives in neutron capture therapy?

- Methodology :

- Carborane Incorporation : React with decaborane to form 5-(1-o-carboranylmethyl) derivatives.

- Biological Testing : Evaluate boron uptake in tumor cells and neutron irradiation efficacy.

- Advantages : The chloro groups at 2,4-positions allow further substitution (e.g., amino or alkoxy groups) while retaining the carborane cluster .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.